

# Sovesudil Hydrochloride Demonstrates Superiority Over Placebo in Lowering Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Sovesudil hydrochloride |           |
| Cat. No.:            | B8216105                | Get Quote |

#### FOR IMMEDIATE RELEASE

[City, State] – [Date] – Recent clinical trial data demonstrates the statistically significant superiority of **Sovesudil hydrochloride** over placebo in reducing intraocular pressure (IOP) in patients with normal-tension glaucoma (NTG). Sovesudil, a novel Rho kinase (ROCK) inhibitor, presents a promising therapeutic option for managing glaucoma, a leading cause of irreversible blindness worldwide.

A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group Phase II clinical study evaluated the efficacy and safety of Sovesudil in 119 patients with NTG. [1][2][3][4] The trial assessed two concentrations of Sovesudil (0.25% and 0.5%) administered three times daily against a placebo over a four-week period.[2][3] The primary endpoint was the mean change in diurnal IOP from baseline at week 4.[1][3]

The results indicated that both concentrations of Sovesudil achieved a statistically significant reduction in IOP compared to placebo.[2][3][5] Specifically, the 0.5% concentration of Sovesudil met the criteria for superiority over placebo.[2][3][5] The mean diurnal IOP change from baseline at week 4 was -1.56 mmHg for the 0.5% Sovesudil group, -1.10 mmHg for the 0.25% group, and -0.65 mmHg for the placebo group.[2][3][5] The difference in IOP reduction between the high-dose group and the placebo group was -0.91 mmHg.[2][3]



Sovesudil was generally well-tolerated, with the most common adverse event being mild conjunctival hyperemia.[2][3][5] The incidence of conjunctival hyperemia was 24.4% in the high-dose group and 17.5% in the low-dose group.[2][3][5]

# **Mechanism of Action: The ROCK Signaling Pathway**

Sovesudil is a potent and selective inhibitor of Rho kinase (ROCK).[6] In the eye, ROCK activity in the trabecular meshwork cells contributes to the resistance of aqueous humor outflow, a primary factor in elevated IOP.[6] By inhibiting ROCK, Sovesudil is believed to increase the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[1][6] This targeted action on the trabecular meshwork is a key differentiator from other glaucoma therapies.[6]

The RhoA/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the trabecular meshwork.[1] Activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[1] ROCK inhibitors, like Sovesudil, promote the relaxation of trabecular meshwork cells, leading to increased outflow and a reduction in IOP.[1]





Click to download full resolution via product page

Simplified ROCK signaling pathway in trabecular meshwork cells.

## **Comparative Clinical Trial Data**

To provide a broader context for the clinical performance of Sovesudil, the following tables summarize the results of the Phase II trial and compare them with data from clinical trials of



another ROCK inhibitor, Netarsudil (Rhopressa®). It is important to note that these are indirect comparisons, as the studies were conducted independently with different patient populations and methodologies.

Table 1: Sovesudil Phase II Clinical Trial Results vs. Placebo

| Treatment Group | Mean Diurnal IOP Change from Baseline (mmHg) | Incidence of Conjunctival<br>Hyperemia (%) |
|-----------------|----------------------------------------------|--------------------------------------------|
| Sovesudil 0.5%  | -1.56[2][3][5]                               | 24.4[2][3][5]                              |
| Sovesudil 0.25% | -1.10[2][3][5]                               | 17.5[2][3][5]                              |
| Placebo         | -0.65[2][3][5]                               | 2.6[2]                                     |

Table 2: Netarsudil (Rhopressa®) Clinical Trial Efficacy Data

| Study/Comparison                  | Baseline IOP | IOP Reduction                    |
|-----------------------------------|--------------|----------------------------------|
| ROCKET-1 & ROCKET-2 (vs. Timolol) | < 25 mmHg    | ~5 mmHg (similar to Timolol) [7] |
| Real-world study (Month 3)        | N/A          | 3.91 mmHg[8]                     |
| Added to Latanoprost              | N/A          | 4.3 mmHg[9]                      |

Table 3: Netarsudil (Rhopressa®) Adverse Events

| Adverse Event           | Incidence (%) |
|-------------------------|---------------|
| Conjunctival Hyperemia  | 53[10]        |
| Corneal Verticillata    | ~20[10]       |
| Instillation Site Pain  | ~20[10]       |
| Conjunctival Hemorrhage | ~20[10]       |

# **Experimental Protocols**



## Sovesudil Phase II Study

- Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[1][2][3][4]
- Participants: 119 patients with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[1][2]
- Intervention: Patients were randomized to receive Sovesudil 0.25%, Sovesudil 0.5%, or placebo, administered three times daily for 4 weeks.[1][2][3]
- Primary Endpoint: The mean diurnal IOP change from baseline at week 4.[1][3]



Click to download full resolution via product page



Workflow of the Sovesudil Phase II clinical trial.

## Conclusion

The Phase II clinical trial results for **Sovesudil hydrochloride** provide clear evidence of its efficacy in lowering IOP compared to placebo in patients with normal-tension glaucoma. The "soft drug" nature of Sovesudil, designed for rapid metabolism to an inactive form, may contribute to its safety profile.[1] While direct head-to-head comparisons with other ROCK inhibitors are not yet available, the data suggests that Sovesudil is a promising new agent for the treatment of glaucoma. Further large-scale, long-term studies will be crucial to fully establish its position in the therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study [scienceon.kisti.re.kr]
- 5. Sovesudil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Update: Vyzulta and Rhopressa American Academy of Ophthalmology [aao.org]
- 8. Rhopressa Effective in "Real-World" Study | Glaucoma Physician [glaucomaphysician.net]
- 9. millennialeye.com [millennialeye.com]
- 10. rhopressa.myalcon.com [rhopressa.myalcon.com]
- To cite this document: BenchChem. [Sovesudil Hydrochloride Demonstrates Superiority Over Placebo in Lowering Intraocular Pressure]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8216105#validating-the-superiority-of-sovesudil-hydrochloride-over-placebo-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com